molecular formula C6H6Br3N B2913137 3-Bromo-5-(bromomethyl)pyridine hydrobromide CAS No. 173999-33-2

3-Bromo-5-(bromomethyl)pyridine hydrobromide

Cat. No. B2913137
CAS RN: 173999-33-2
M. Wt: 331.833
InChI Key: BPOFPXZAYNLKPH-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is a key intermediate in the synthesis of rupatadine, a medication used in the treatment of seasonal and allergic rhinitis .


Synthesis Analysis

The synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide has been reported using 5-methylnicotinic acid as the starting material . The process involves the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by the reduction of the resulting product with sodium borohydride in methanol . This method is considered simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is represented by the InChI code 1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide include esterification and reduction . Esterification of 5-methylnicotinic acid with methanol yields methyl 5-methylnicotinate, which is then reduced with sodium borohydride to yield (5-methylpyridin-3-yl)methanol .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is 331.83 . The melting point of a related compound, 5-methyl-3-(bromomethyl)pyridine, is reported to be between 158.1 and 158.8°C .

Scientific Research Applications

Synthesis of Rupatadine Intermediate
3-Bromo-5-(bromomethyl)pyridine hydrobromide serves as a key intermediate in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist used to treat allergies. A study by Jianyu Guo, Yan Lu, and J. Wang (2015) presented an efficient method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid, highlighting the compound's role in pharmaceutical manufacturing processes. This method is noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Development of Hyperbranched Polyelectrolytes
Sophie Monmoton and colleagues (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide. The study emphasized the compound's reactivity and its significant role in the creation of new materials with potential applications in various industries, including electronics and pharmaceuticals (Monmoton, Lefebvre, & Fradet, 2008).

Synthesis of Acyclic Pyridine C-Nucleosides
Research conducted by J. V. Hemel et al. (1994) explored the synthesis of acyclic pyridine C-nucleosides using 3-bromo-5-(2-hydroxyethylthiomethyl)pyridine, derived from 3-bromo-5-chloromethylpyridine hydrochloride. Although no marked biological activity was found, this work contributes to the understanding of nucleoside analogs and their potential therapeutic applications (Hemel et al., 1994).

Fabrication of Functionalized Piperidines
A study by N. Kimpe, M. Boelens, and Jan Contreras (1996) detailed the rearrangement of 5-(bromomethyl)-1-pyrrolinium salts into functionalized piperidines. This transformation showcases the compound's utility in generating new chemical structures with potential applications in medicinal chemistry and drug design (Kimpe, Boelens, & Contreras, 1996).

Chemical Synthesis and Molecular Docking
The compound's derivatives have been synthesized and evaluated for their potential as tyrosyl-tRNA synthetase inhibitors, demonstrating its importance in the discovery and development of new antibacterial agents. This was highlighted in research by Zainab Jabri et al. (2023), where new 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and their binding affinities were studied through molecular docking, revealing the compound's potential in the development of novel therapeutic agents (Jabri et al., 2023).

Safety and Hazards

3-Bromo-5-(bromomethyl)pyridine hydrobromide is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Bromo-5-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound It’s known to be used in the preparation of ether ligands , which suggests that it may interact with a variety of biological targets depending on the specific ligand it forms.

Mode of Action

The exact mode of action of 3-Bromo-5-(bromomethyl)pyridine hydrobromide is not well-documented. As a brominated compound, it may act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to modifications in the structure and function of these molecules, potentially altering cellular processes .

Biochemical Pathways

Given its potential to form ether ligands , it could potentially influence a wide range of biochemical pathways depending on the specific ligand and target interaction.

Result of Action

As a brominated compound, it may cause modifications in biological molecules, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)pyridine hydrobromide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with it. For instance, it is recommended to be stored in a cool, dark place , suggesting that light and heat could affect its stability.

properties

IUPAC Name

3-bromo-5-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFPXZAYNLKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(bromomethyl)pyridine hydrobromide

CAS RN

173999-33-2
Record name 3-bromo-5-(bromomethyl)pyridine hydrobromide
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